2-Hydroxytetrahydrofuran 2-Hydroxytetrahydrofuran 2-hydroxytetrahydrofuran is a monohydroxytetrahydrofuran.
Brand Name: Vulcanchem
CAS No.: 5371-52-8
VCID: VC20755557
InChI: InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2
SMILES: C1CC(OC1)O
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol

2-Hydroxytetrahydrofuran

CAS No.: 5371-52-8

VCID: VC20755557

Molecular Formula: C4H8O2

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxytetrahydrofuran - 5371-52-8

Description

Overview of 2-Hydroxytetrahydrofuran

2-Hydroxytetrahydrofuran, also known as tetrahydrofuran-2-ol, is an organic compound with the molecular formula C4H8O2\text{C}_4\text{H}_8\text{O}_2
and a molecular weight of 88.11 g/mol. This compound is classified as a cyclic hemiacetal and is a derivative of tetrahydrofuran. It is primarily recognized for its role as a by-product in industrial processes, particularly during the hydrogenation of 1,4-butynediol to 1,4-butanediol .

Synthesis Methods

2-Hydroxytetrahydrofuran can be synthesized through several methods:

  • Wacker-type Oxidation: Involves the oxidation of 1,1-disubstituted alkenes using a palladium chloride catalyst under an oxygen atmosphere.

  • Hydrogenation Reactions: It can be produced as a by-product during the hydrogenation of 1,4-butynediol to 1,4-butanediol using bimetallic catalysts like nickel-iron .

Chemical Reactions and Pathways

Reactivity:
2-Hydroxytetrahydrofuran participates in various chemical reactions:

  • Hydrogenation: Can be further hydrogenated to form 1,4-butanediol.

  • Dehydration: In the presence of silica gel or porcelain, it can be dehydrated to yield 2,3-dihydrofuran.

  • Tautomerism: Exists in equilibrium with its tautomer, 4-hydroxybutanal, particularly in gas phase conditions .

Biochemical Role and Environmental Impact

Biochemical Pathways:
2-Hydroxytetrahydrofuran plays a significant role in various biochemical reactions:

  • It is known to inhibit the Mcl-1 protein, which is crucial for apoptosis regulation.

  • The compound is involved in the degradation pathways of tetrahydrofuran and has been studied for its effects on microbial degradation processes .

Environmental Considerations:
Research indicates that certain strains of bacteria can utilize tetrahydrofuran and its derivatives for growth, suggesting potential applications in bioremediation strategies .

Research Findings and Applications

Recent studies have highlighted several applications and findings related to 2-hydroxytetrahydrofuran:

Study FocusFindings
Oxidative ReactionsHigh selectivity for butyrolactone production via greener oxidation methods using iron-containing clay catalysts .
Microbial DegradationIdentification of bacterial strains capable of degrading tetrahydrofuran and its derivatives .
Inhibition MechanismsDemonstrated inhibition of specific proteins involved in apoptosis pathways .
CAS No. 5371-52-8
Product Name 2-Hydroxytetrahydrofuran
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
IUPAC Name oxolan-2-ol
Standard InChI InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2
Standard InChIKey JNODDICFTDYODH-UHFFFAOYSA-N
SMILES C1CC(OC1)O
Canonical SMILES C1CC(OC1)O
Synonyms Tetrahydro-2-hydroxyfuran; α-Hydroxytetrahydrofuran; Tetrahydro-2-furanol;
PubChem Compound 93002
Last Modified Sep 14 2023

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